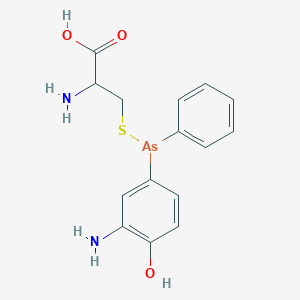
Epelmycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epelmycin D is a tetracycline antibiotic that is derived from the natural compound oxytetracycline. It was first discovered in the 1950s and has since been used in the treatment of various bacterial infections. Epelmycin D has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against infectious diseases.
Applications De Recherche Scientifique
Cellular Viability and Lineage Phenotype Analysis
Epelmycin D's application in cellular studies is notable. It is used in combination with viability markers like annexin V and 7‐aminoactomycin D (7AAD) for studying apoptosis and cell death through flow cytometry. This method is pivotal in understanding cellular responses in various lineages, aiding in biomedical research and therapeutic developments (Quinn et al., 2007).
Photodynamic Action in Cancer Research
Epelmycin D plays a significant role in the study of photodynamic action on cancer cells. Its ability to generate reactive oxygen species when photosensitized has been a crucial area of research. This understanding aids in the development of photodynamic therapy strategies for cancer treatment (Pan et al., 2001).
Drug Delivery and DNA Interaction
Significant strides have been made in the use of Epelmycin D analogs for drug delivery, especially in targeting DNA structures. Studies focus on its interaction with DNA, impacting the field of genomics and molecular medicine. This application is particularly relevant in the design of targeted cancer therapies (Sinha & Purkayastha, 2020).
Apoptosis Induction in Cancer Cells
Research on Epelmycin D derivatives like methylated actinomycin D shows their potential in inducing apoptosis in cancer cells. Understanding these mechanisms is vital in cancer biology and therapy, offering insights into novel treatment avenues (Chen et al., 2013).
Chiral Analysis in Organic Chemistry
Epelmycin D is also utilized in the field of organic chemistry, specifically in chiral analysis of carboxylic acids. Its use as a chiral solvating agent in NMR spectroscopy demonstrates its versatility beyond biomedical applications (Bai et al., 2019).
Promoter G-quadruplex Binding in Gene Regulation
The binding of Epelmycin D to oncogenic promoter G-quadruplex DNA reveals a novel mechanism in gene regulation. This research is crucial for understanding gene expression control in cancer and developing strategies for gene-targeted therapies (Kang & Park, 2009).
Heat Shock Protein Interaction in Cancer Resistance
Studies have shown that Epelmycin D interacts with heat shock proteins like HSP27, influencing cancer cell resistance to therapy. This interaction is key in cancer research, offering insights into overcoming resistance mechanisms in tumors (Ma et al., 2013).
Propriétés
Numéro CAS |
107807-22-7 |
|---|---|
Nom du produit |
Epelmycin D |
Formule moléculaire |
C30H35NO11 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3 |
Clé InChI |
CVACSAHKWDLUII-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Synonymes |
epelmycin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



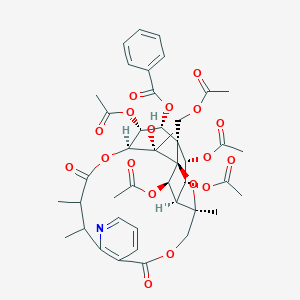

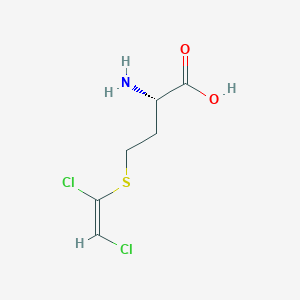
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
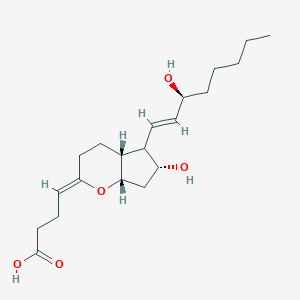
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
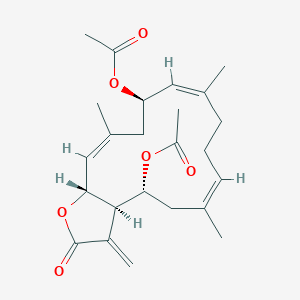
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
